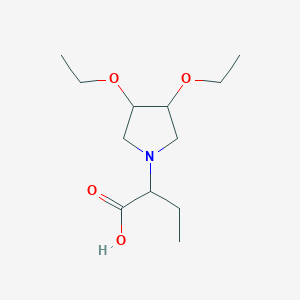
2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid
Vue d'ensemble
Description
The compound is a derivative of butanoic acid, which is a short-chain fatty acid . It contains a pyrrolidine ring, which is a common structure in many natural compounds and drugs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized using various organic chemistry reactions . For instance, butyric acid derivatives can be produced using engineered bacteria .Molecular Structure Analysis
The molecular structure of this compound would likely include a butanoic acid backbone with a pyrrolidine ring attached . The exact structure would depend on the positions of the functional groups .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions typical for carboxylic acids and pyrrolidines . For example, the carboxylic acid group could react with bases or alcohols, and the pyrrolidine ring could undergo various ring-opening reactions .Physical And Chemical Properties Analysis
Based on its structure, the compound is likely to be a solid at room temperature . It would have a certain melting point, solubility, and other physical and chemical properties typical for organic compounds .Applications De Recherche Scientifique
Synthesis and Therapeutic Agent Development
- The compound and its analogs have been utilized in the synthesis of integrin inhibitors, specifically targeting the αvβ6 integrin. These inhibitors are of interest for the treatment of idiopathic pulmonary fibrosis, highlighting the compound's role in the development of inhaled therapeutic agents (Procopiou et al., 2018). This research exemplifies the application of diastereoselective synthesis techniques in creating compounds with high affinity and selectivity for specific integrins.
Material Synthesis and Chemical Properties
- In another domain, these compounds have been pivotal in synthesizing materials with unique properties. For instance, the study of polymorphic mixtures of MPPO, a serotonin receptor blocker with different forms, A and B, has utilized similar compounds for crystallization studies. This research has provided insights into the seeding effect and polymorphic mixtures' compositions, showcasing the role of such compounds in understanding material science and pharmaceutical formulations (Nakata et al., 2009).
Antimicrobial and Antifungal Activities
- The synthesis and evaluation of new heterocyclic compounds with expected biological activity, including antimicrobial and antifungal properties, have been another significant area of research. These compounds, derived from reactions involving 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid, demonstrate the potential of such chemical frameworks in developing new therapeutic agents (Sayed et al., 2003).
Environmental Applications
- Furthermore, the adsorptive properties of polymers derived from these compounds, such as poly(1-methylpyrrol-2-ylsquaraine) (PMPS) particles, have been explored for removing endocrine-disrupting chemicals from water. This research indicates the environmental applications of such compounds, offering alternatives to conventional adsorbents in water treatment technologies (Ifelebuegu et al., 2018).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3,4-diethoxypyrrolidin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-4-9(12(14)15)13-7-10(16-5-2)11(8-13)17-6-3/h9-11H,4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWVZOSTSQKEDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CC(C(C1)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




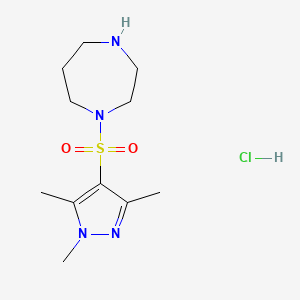
![[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1478205.png)
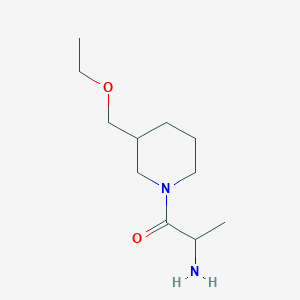
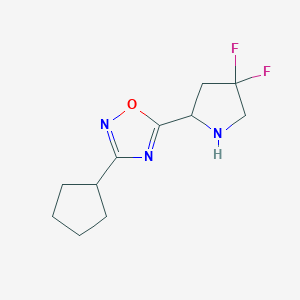


![Methyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1478215.png)
![2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1478216.png)

![(1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-yl)methanol](/img/structure/B1478219.png)

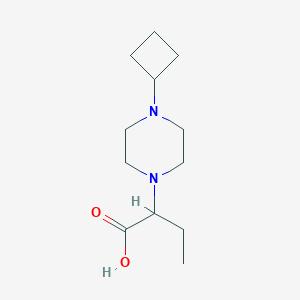
![2-cyclopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478223.png)